n-(2-Chlorophenyl)-2-fluorobenzamide

Description

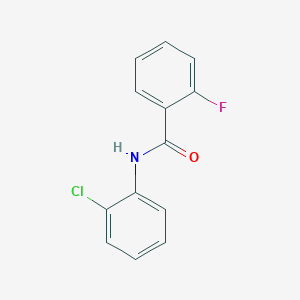

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMUWTIFOAAGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287637 | |

| Record name | n-(2-chlorophenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-11-4 | |

| Record name | N-(2-Chlorophenyl)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51880 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-chlorophenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-Chlorophenyl)-2-fluorobenzamide

The most common and well-established methods for synthesizing this compound revolve around the formation of the central amide bond.

The formation of the amide linkage in this compound is conventionally achieved through the condensation reaction between an activated carboxylic acid derivative and an aniline (B41778). The most direct approach involves the reaction of 2-fluorobenzoyl chloride with 2-chloroaniline (B154045). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-chloroaniline attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct formed during the reaction. evitachem.com The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or acetone (B3395972) being commonly employed. evitachem.comnih.gov This method is often favored for its simplicity and relatively high yields.

A general procedure for this type of synthesis involves dissolving the aniline in a suitable solvent, followed by the dropwise addition of the benzoyl chloride. nanobioletters.com The reaction mixture is then stirred at room temperature for a specified period to ensure completion. nanobioletters.com

| Reactants | Reagents | Conditions | Product |

| 2-fluoroaniline | 2-chlorobenzoyl chloride, Triethylamine | Dichloromethane, Room Temperature | This compound |

| 2-aminothiobenzamide | Substituted benzoyl chlorides, Triethylamine | Acetone, Room Temperature | 2-Benzoylaminothiobenzamides |

This table illustrates common reactants and conditions for condensation reactions leading to benzamide (B126) derivatives.

Another approach to amide bond formation involves the use of coupling agents. These reagents activate the carboxylic acid (2-fluorobenzoic acid in this case) to facilitate the reaction with the amine (2-chloroaniline). While effective, these methods can sometimes require more complex purification procedures to remove the coupling agent and its byproducts. nih.gov

The versatility of the amide bond formation reaction allows for the synthesis of a wide array of this compound analogs. By employing various substituted anilines and benzoyl chlorides, chemists can systematically modify the structure and explore the impact of these modifications on the compound's properties.

For instance, the synthesis of various N-benzamide derivatives has been achieved by reacting different amines with acid chlorides in anhydrous dichloromethane. nanobioletters.com This highlights the broad applicability of this synthetic strategy. Similarly, the acylation of 2-aminothiobenzamide or 2-methylaminothiobenzamide with a range of substituted benzoyl chlorides has been used to produce a library of 2-benzoylaminothiobenzamides. nih.gov

The Friedel-Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride, using a copper triflate catalyst, presents another route to substituted aminobenzophenones, which can be precursors to benzamides. researchgate.net This method involves the initial N-acylation of the aniline, followed by an intramolecular rearrangement. researchgate.net

| Aniline Derivative | Benzoyl Chloride Derivative | Catalyst | Product Type |

| Various substituted anilines | 4-fluorobenzoyl chloride | Copper triflate | Aminobenzophenones |

| 2-chloroaniline | 2-fluorobenzoyl chloride | None (base mediated) | This compound |

This table showcases derivatization strategies for creating diverse benzamide structures.

Exploration of Alternative Synthetic Routes

While traditional methods are reliable, the field of organic synthesis is constantly evolving, with a focus on developing more efficient and environmentally friendly processes.

In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the formation of C-N bonds. This methodology offers a more atom-economical approach to amide synthesis by directly coupling an amine with a C-H bond of a suitable aromatic partner, thus avoiding the pre-functionalization of starting materials. While specific examples for the direct synthesis of this compound via this route are not extensively documented in the provided context, the principles of this technology are highly relevant for the future development of novel synthetic pathways.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, this translates to the exploration of safer solvents, catalysts, and reaction conditions.

One significant development is the use of water as a solvent for amide bond formation. nsf.gov Traditionally, organic solvents like DMF and NMP have been used, which pose environmental and health concerns. nsf.gov The development of protocols that utilize water as the reaction medium represents a major step towards more sustainable chemical manufacturing. nsf.gov

Furthermore, the use of solvent-free reaction conditions, sometimes in conjunction with microwave irradiation, is another green chemistry approach that can lead to shorter reaction times and reduced waste. researchgate.net The development of reusable catalysts, such as copper triflate which can be recovered and reused, also contributes to the sustainability of the synthetic process. researchgate.net

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient pathway to generate libraries of structurally diverse compounds. While the direct application of MCRs for the synthesis of this compound is not explicitly detailed in the provided information, the concept holds significant potential. For instance, a one-pot reaction involving 2-chloroaniline, 2-fluorobenzaldehyde, and a suitable oxidizing agent could theoretically lead to the desired benzamide, streamlining the synthetic process and allowing for rapid access to a variety of analogs by simply varying the starting components.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies

Experimental X-ray diffraction data for N-(2-chlorophenyl)-2-fluorobenzamide is not publicly available. However, the molecular geometry, intermolecular interactions, and crystal packing can be inferred from high-quality structural studies of similar molecules, such as N-(2,4-difluorophenyl)-2-fluorobenzamide and N-(2,3-difluorophenyl)-2-fluorobenzamide. mdpi.commdpi.com

The molecular structure of this compound consists of a 2-fluorobenzoyl group linked to a 2-chlorophenyl group via an amide bridge (-CONH-). Based on studies of related structures, the molecule is expected to adopt a largely planar conformation. mdpi.commdpi.com The two aromatic rings, however, are typically twisted with respect to each other.

In the analogous compound N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, with a very small interplanar angle of 0.7(2)°. mdpi.com Similarly, N-(2,3-difluorophenyl)-2-fluorobenzamide exhibits an interplanar angle of 0.5(2)°. mdpi.com For this compound, a similar small dihedral angle between the mean planes of the 2-fluorophenyl and 2-chlorophenyl rings is anticipated.

The central amide group (-CONH-) itself is generally planar but is typically rotated out of the plane of the adjacent aromatic rings. In N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at angles of 23.04(18)° and 23.69(17)° from the two aromatic rings. mdpi.com A similar twisted orientation is expected for the target molecule, influenced by steric hindrance from the ortho-substituents (fluorine and chlorine) and the formation of intramolecular hydrogen bonds. An intramolecular hydrogen bond between the amide hydrogen (N-H) and the ortho-fluorine atom of the benzoyl ring is a common feature in such structures, influencing the planarity and conformation of the molecule. mdpi.com

Table 1: Expected Key Geometric Parameters for this compound

| Parameter | Expected Value/Observation | Basis of Expectation (Analogous Compound) |

|---|---|---|

| Interplanar Angle (Ring A vs. Ring B) | Small, likely < 10° | N-(2,4-difluorophenyl)-2-fluorobenzamide (0.7°), N-(2,3-difluorophenyl)-2-fluorobenzamide (0.5°) mdpi.commdpi.com |

| Amide Plane vs. Ring A Angle | ~20-25° | N-(2,4-difluorophenyl)-2-fluorobenzamide (~23°) mdpi.com |

| Amide Plane vs. Ring B Angle | ~20-25° | N-(2,4-difluorophenyl)-2-fluorobenzamide (~23.7°) mdpi.com |

| Intramolecular N-H···F Interaction | Present | Common feature in ortho-fluorobenzamides mdpi.com |

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The primary and most dominant interaction in benzamides is the N-H···O hydrogen bond, which links molecules together.

Hydrogen Bonding: Molecules are expected to form chains or dimers via strong N-H···O hydrogen bonds between the amide groups of adjacent molecules. This is a characteristic interaction that typically governs the primary crystal packing in benzamides. mdpi.com

Halogen Bonding: The presence of a chlorine atom introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N interactions), although this is generally weaker than hydrogen bonding and its presence would depend on the specific packing arrangement.

π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

In N-(2,4-difluorophenyl)-2-fluorobenzamide, the primary hydrogen bonds are 1D amide-amide interactions that form chains. mdpi.com These chains are then linked by weaker C-H···F and C-H···O interactions.

The interplay of the intermolecular interactions mentioned above leads to the formation of specific, predictable patterns known as supramolecular synthons. For this compound, the most probable supramolecular synthon is the amide-amide catemer or dimer formed through N-H···O hydrogen bonds.

In related fluorinated benzamides, a common composite interaction is the formation of a cyclic R²₂(12) motif. mdpi.com This synthon involves weaker intermolecular C-H···F contacts, where two C-H groups on one molecule interact with two fluorine atoms on an adjacent molecule, often in concert with the primary N-H···O hydrogen bonds. mdpi.com The final crystal packing would likely involve these hydrogen-bonded chains or sheets being further assembled into a 3D structure through van der Waals forces, π-π stacking, and the weaker C-H···halogen interactions.

High-Resolution Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the electronic environment of atoms and the nature of chemical bonds within the molecule.

The NMR spectra of this compound would provide distinct signals for each unique hydrogen, carbon, and fluorine nucleus.

¹H NMR: The spectrum is expected to show a signal for the amide proton (N-H) in the downfield region (typically >10 ppm in DMSO-d₆), which is often a broad singlet. mdpi.com The aromatic region (7.0-8.5 ppm) would display a series of complex multiplets corresponding to the eight protons on the two substituted phenyl rings. The specific chemical shifts and coupling constants would be influenced by the positions of the chlorine and fluorine substituents.

¹³C NMR: The ¹³C NMR spectrum would show a signal for the carbonyl carbon (C=O) around 160-165 ppm. A total of 13 distinct signals would be expected for the 13 carbon atoms, with their chemical shifts determined by the attached atoms and their position on the aromatic rings. Carbons bonded to fluorine would show characteristic C-F coupling.

¹⁹F NMR: The ¹⁹F NMR spectrum is the simplest, expected to show a single resonance for the fluorine atom on the 2-fluorobenzoyl ring. Based on data for similar compounds like N-(2,3-difluorophenyl)-2-fluorobenzamide, this signal is anticipated to appear around -114 ppm (relative to CFCl₃). mdpi.com

Table 2: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆

| Spectrum | Region/Signal | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Amide N-H | ~10.4 | Broad singlet, solvent dependent. Based on N-(2,3-difluorophenyl)-2-fluorobenzamide (10.39 ppm). mdpi.com |

| Aromatic C-H | 7.2 - 8.0 | Complex multiplets for 8 protons. | |

| ¹³C NMR | Carbonyl C=O | ~163 | Based on related benzamides. |

| Aromatic C | 115 - 160 | Signals for 12 carbons, some showing C-F coupling. | |

| ¹⁹F NMR | Aromatic C-F | ~ -114 | Singlet. Based on N-(2,3-difluorophenyl)-2-fluorobenzamide (-114 ppm). mdpi.com |

The IR spectrum provides information on the vibrational modes of the functional groups present in the molecule. Key absorption bands are expected for the N-H, C=O, and C-F bonds.

Table 3: Expected Principal IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Basis of Expectation (Analogous Compound) |

|---|---|---|---|

| N-H | Stretching | ~3370 | N-(2,3-difluorophenyl)-2-fluorobenzamide (3370 cm⁻¹). mdpi.com |

| C-H (aromatic) | Stretching | ~3070 | N-(2,4-difluorophenyl)-2-fluorobenzamide (3070 cm⁻¹). mdpi.com |

| C=O (Amide I) | Stretching | ~1660 | N-(2,3-difluorophenyl)-2-fluorobenzamide (1661 cm⁻¹). mdpi.com |

| N-H Bending (Amide II) | Bending | ~1540 | N-(2,3-difluorophenyl)-2-fluorobenzamide (1546 cm⁻¹). mdpi.com |

| C-F | Stretching | ~1280 | N-(2,3-difluorophenyl)-2-fluorobenzamide (1289 cm⁻¹). mdpi.com |

Despite a comprehensive search for scholarly articles and spectral databases, detailed mass spectrometry data, including specific fragmentation patterns and comprehensive data tables for the compound "this compound," is not publicly available.

General principles of mass spectrometry suggest that the fragmentation of this compound would likely involve cleavage of the amide bond, as well as fragmentation patterns characteristic of the substituted aromatic rings. However, without specific research data, a detailed and scientifically accurate analysis as required by the prompt cannot be provided.

Typically, the mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Subsequent fragmentation would likely lead to the formation of characteristic ions. For instance, cleavage of the C-N amide bond could result in the formation of a 2-fluorobenzoyl cation and a 2-chloroaniline (B154045) radical cation, or a 2-fluorobenzoyl radical and a 2-chlorophenylaminyl cation. The relative intensities of these fragments would depend on their stability. Further fragmentation of these initial ions would also be expected.

The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) would also be a key feature in the mass spectrum for any fragments containing the chlorophenyl group, aiding in their identification.

Without access to published research specifically detailing the mass spectrometric analysis of this compound, any further discussion on its fragmentation would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings. Therefore, no data tables or specific research findings can be presented.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods have been instrumental in characterizing n-(2-Chlorophenyl)-2-fluorobenzamide.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-31G, are used to determine its optimized geometry and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data where available.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions and intermolecular interactions.

Conformational Analysis and Energy Profiling

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses rotational freedom around several single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule.

By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) can be generated. This analysis reveals the global minimum energy conformation, representing the most probable structure in the gaseous phase, as well as other local minima and the energy barriers between them. For substituted benzamides, intramolecular interactions, such as hydrogen bonding between the amide proton and an ortho-substituent on the phenyl ring, can significantly influence the preferred conformation and the planarity of the molecule. These studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are employed to place this compound into the active site of a target protein. These simulations generate various possible binding poses, which are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. This predictive capability is vital in the early stages of drug discovery for identifying potential lead compounds. For benzamide (B126) derivatives, targets can include enzymes like histone deacetylases (HDACs) or cyclooxygenases (COX), where the molecule's specific conformation and chemical features dictate its inhibitory potential.

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, docking studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding specificity. For this compound, key interactions may include:

Hydrogen Bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The two aromatic rings (chlorophenyl and fluorobenzoyl) can engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds, which are noncovalent interactions where the halogen atom acts as an electrophilic species.

Pi-Pi Stacking: The aromatic rings can interact with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan) through pi-pi stacking or pi-cation interactions.

Identifying these key interactions helps in understanding the structure-activity relationship (SAR) and provides a rational basis for designing more potent and selective analogs.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment.

For the this compound-protein complex, MD simulations can be used to:

Assess Binding Stability: By running simulations for nanoseconds or longer, the stability of the docked pose can be evaluated. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to see if the complex remains stable or if the ligand dissociates.

Refine Binding Poses: MD simulations can refine the initial docked pose, allowing the ligand and protein to mutually adapt for a more optimal fit.

Analyze Water Molecule Roles: These simulations explicitly model solvent molecules, revealing the crucial role that water molecules can play in mediating ligand-protein interactions.

The insights gained from MD simulations provide a more realistic and comprehensive understanding of the binding event, complementing the findings from molecular docking and quantum chemical calculations.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. rsc.orgresearchgate.net This technique provides a visual and numerical representation of how molecules interact with their nearest neighbors, offering insights into the forces that govern crystal packing. mdpi.comscirp.org The Hirshfeld surface of a molecule is constructed by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules in the crystal. mdpi.com By analyzing the properties of this surface, it is possible to identify and quantify the different types of intermolecular contacts that stabilize the crystal structure.

For a molecule like this compound, one would expect a variety of intermolecular interactions involving its constituent atoms: chlorine, fluorine, oxygen, nitrogen, carbon, and hydrogen. Based on analyses of similar compounds, the most significant contributions to the crystal packing would likely arise from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov The presence of the chlorine and fluorine atoms would also introduce specific contacts such as Cl···H, F···H, and potentially even halogen···halogen or halogen···π interactions, which play a crucial role in the supramolecular assembly.

To illustrate how the quantitative results of a Hirshfeld surface analysis are typically presented, the following interactive data table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound. This data is illustrative and based on findings for analogous compounds in the absence of specific experimental data for the title compound.

Interactive Data Table: Hypothetical Intermolecular Contact Contributions for this compound

| Intermolecular Contact | Percentage Contribution (%) | Description of Interaction |

| H···H | 40.5 | Represents the most abundant type of contact, primarily arising from van der Waals forces between hydrogen atoms on the peripheries of adjacent molecules. |

| C···H / H···C | 18.2 | These contacts are indicative of C–H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, as well as general van der Waals interactions. |

| O···H / H···O | 12.8 | These are significant interactions, likely corresponding to N–H···O or C–H···O hydrogen bonds, which are crucial in forming the primary structural motifs within the crystal. |

| Cl···H / H···Cl | 9.5 | These contacts represent hydrogen bonding or weaker van der Waals interactions involving the chlorine atom. The electrophilic region on the chlorine atom can interact favorably with nucleophilic hydrogen atoms. nih.gov |

| F···H / H···F | 8.3 | Similar to chlorine contacts, these interactions involve the fluorine atom and can range from weak hydrogen bonds to other van der Waals forces, influencing the overall packing arrangement. |

| C···C | 5.1 | These contacts often correspond to π-π stacking interactions between the aromatic rings of neighboring molecules, contributing to the stability of the crystal structure. |

| N···H / H···N | 2.3 | Primarily associated with the N–H···O hydrogen bonds from the amide linkage, this value also includes other weaker contacts involving the nitrogen atom. |

| Other Contacts | 3.3 | This category includes less frequent interactions such as Cl···F, C···O, C···N, etc., which individually contribute smaller percentages but collectively are part of the overall cohesive energy of the crystal. |

| Total | 100.0 | The sum of all intermolecular contact contributions, providing a complete picture of the crystal packing environment. |

Structure Activity Relationship Sar Investigations of N 2 Chlorophenyl 2 Fluorobenzamide Derivatives

Influence of Halogen Substitutions (Fluoro and Chloro) on Molecular Recognition

The presence and nature of halogen substituents, specifically fluorine and chlorine, on the benzamide (B126) scaffold are critical determinants of the molecule's physicochemical properties and its subsequent biological activity. These substitutions can significantly alter factors such as melting point, solubility, and ultimately, how the molecule interacts with its biological targets. The electron-withdrawing properties of chlorine and fluorine on the aromatic rings can make the compound susceptible to nucleophilic aromatic substitution reactions.

In the crystal structure of related fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine atoms play a key role in the molecular conformation and intermolecular interactions. mdpi.com For instance, an intramolecular contact between the amide nitrogen and a fluorine atom can influence the planarity of the molecule. mdpi.com The substitution pattern of halogens also dictates the crystalline packing, which can be crucial for solid-state applications. A study on borondifluoride complexes of 2'-hydroxychalcones highlighted that halogen atoms provide a combination of steric, electrostatic, and photophysical properties that can be leveraged to create materials with specific emission properties. rsc.org

The replacement of hydrogen with fluorine can lead to different crystal structures and interactions. mdpi.com For example, comparing the crystal structures of differently fluorinated benzamides reveals that a simple "H for F swap" can result in different space groups and molecular arrangements. mdpi.com Similarly, replacing fluorine atoms with chlorine atoms, as seen in the comparison between N-(2,4-difluorophenyl)-2-fluorobenzamide and 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide, also leads to distinct crystal structures. mdpi.com These structural changes driven by halogen substitution are fundamental to understanding the molecular recognition processes.

| Compound | Halogen Substitutions | Key Structural Features & Interactions |

| N-(2-Chlorophenyl)-2-fluorobenzamide | 1 Chloro, 1 Fluoro | Halogenated benzamide with a 2-chlorophenyl group and a 2-fluorobenzoyl moiety. |

| N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) | 3 Fluoro | Aromatic rings are nearly co-planar; the amide group is twisted due to amide-amide hydrogen bonds. mdpi.com |

| N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) | 3 Fluoro | Aromatic rings are effectively co-planar; features an intramolecular interaction with an ortho-F atom. mdpi.com |

| 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide | 2 Chloro, 1 Fluoro | Differs from Fo24 by the replacement of two F atoms with two Cl atoms, resulting in a different crystal structure. mdpi.com |

Positional Isomerism Effects on Biological Modulators

In the context of fluorinated benzamides, a full understanding of the structure-activity relationship requires the systematic study of all possible isomers. For trifluorinated benzamides, there exists a large grid of 36 isomers based on the positions of the fluorine atoms on the two aromatic rings. mdpi.com The synthesis and characterization of N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) and its comparison to the 2,3-difluorinated analog (Fo23) is a step towards completing this grid. mdpi.com Such comprehensive analysis is essential for a thorough understanding of the physicochemical and structural space around a particular compound. mdpi.com The subtle changes in the positions of the fluorine atoms between Fo23 and Fo24 lead to differences in their crystal structures and intermolecular interactions. mdpi.commdpi.com These differences, though seemingly minor, can translate into significant variations in biological activity.

| Isomer | Substitution Pattern | Impact on Molecular Structure |

| N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) | 2,3-difluoroaniline moiety | Both aromatic rings are effectively co-planar, with an interplanar angle of 0.5(2)°. mdpi.com |

| N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) | 2,4-difluoroaniline moiety | Both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)°. mdpi.com |

Rational Design of Analogues for Targeted Modulatory Activities

The rational design of analogs of this compound is guided by SAR data to optimize their activity towards specific biological targets. For instance, in the development of analgesics from 2-aminobenzamide (B116534) derivatives, correlation analysis was used to design compounds with improved potency. bohrium.com This approach relies on understanding the relationship between the physicochemical properties of the molecules and their biological effects.

The synthesis of a series of FPMINT analogues, which are inhibitors of human equilibrative nucleoside transporters (ENTs), demonstrates a targeted approach to drug design. By systematically modifying the N-naphthalene and phenyl moieties of the lead compound, researchers aimed to establish a clear structure-activity relationship to guide the future design of more potent and selective ENT2 inhibitors. frontiersin.org This kind of systematic structural modification is a hallmark of rational drug design.

In the pursuit of antiprion agents based on the guanabenz (B1672423) scaffold, a structure-activity relationship study led to the identification of two derivatives that retained the desired activity. researchgate.net This was achieved by synthesizing and testing a series of analogs with modifications at different positions of the molecule. This iterative process of design, synthesis, and testing is fundamental to the development of compounds with targeted modulatory activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is valuable in predicting the activity of new analogs and in providing insights into the structural features that are important for activity.

For a series of N-(2-Aminophenyl)-Benzamide derivatives, 2D and 3D-QSAR studies were performed to model their activity as Histone Deacetylase 2 (HDAC2) inhibitors. sphinxsai.comresearchgate.net In one such study, a 3D-QSAR model demonstrated a good fit with a high correlation coefficient (r² value of 0.927), indicating its predictive power. researchgate.net These models can help in the further optimization of these derivatives as potential anticancer agents. sphinxsai.comresearchgate.net

Another QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors developed a five-point pharmacophore model. nih.gov The resulting 3D-QSAR model had an excellent correlation coefficient (r²=0.99) and suggested that hydrophobic character is crucial for the HDAC inhibitory activity. nih.gov The model also indicated that hydrogen bond donating groups positively contribute to the activity, while electron-withdrawing groups have a negative influence. nih.gov Such detailed insights from QSAR models are invaluable for guiding the design of new compounds with enhanced potency. nih.gov Similarly, QSAR models have been successfully applied to predict the antileishmanial activity of 2-phenyl-2,3-dihydrobenzofurans, demonstrating the broad applicability of this approach in drug discovery. nih.gov

| QSAR Study | Compound Series | Key Findings |

| 2D & 3D QSAR of N-(2-Aminophenyl)-Benzamide derivatives | N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors | Generated a highly predictive 3D-QSAR model (r² = 0.927) for optimizing inhibitory activity. researchgate.net |

| 3D QSAR of aminophenyl benzamide derivatives | Aminophenyl benzamide derivatives as HDAC inhibitors | Developed a pharmacophore model and a 3D-QSAR model (r² = 0.99) highlighting the importance of hydrophobicity and hydrogen bonding for activity. nih.gov |

| QSAR of 2-aminobenzamide derivatives | 2-aminobenzamide derivatives as analgesics | Analgesic potency was found to be a function of the octanol-water partition coefficient. bohrium.com |

Preclinical Pharmacokinetic Methodological Assessments

In Vitro Metabolic Stability Methodologies (e.g., Liver Microsome Assays)

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays, most commonly utilizing liver microsomes or hepatocytes, are standard practice for evaluating the rate at which a compound is metabolized by drug-metabolizing enzymes. These assays involve incubating the test compound with liver fractions that are rich in enzymes such as cytochrome P450s (CYPs). By monitoring the disappearance of the parent compound over time, key parameters like intrinsic clearance (CLint) and half-life (t½) can be determined. This information is crucial for predicting hepatic clearance in vivo.

In Vitro Permeability and Absorption Studies

To assess the potential for oral absorption, in vitro permeability assays are routinely employed. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely used model that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the rate at which a compound transverses this cell monolayer, its intestinal permeability can be estimated. This data helps in predicting the extent of oral absorption and identifying potential absorption-related liabilities.

Predictive Models for Pharmacokinetic Parameters from In Vitro Data

Data generated from in vitro studies are invaluable for building predictive models of in vivo pharmacokinetics. Various in vitro-in vivo extrapolation (IVIVE) models are used to translate parameters such as intrinsic clearance and permeability into predictions of in vivo clearance, volume of distribution, and oral bioavailability. These models integrate the in vitro data with physiological parameters of the species of interest (e.g., liver blood flow, tissue volumes) to forecast the compound's pharmacokinetic profile in a whole organism. This predictive capability is essential for guiding lead optimization and selecting candidates for further development.

Bioanalytical Method Development for Compound Quantification in Biological Matrices

The accurate quantification of a drug candidate in biological matrices such as plasma, blood, and tissue homogenates is fundamental to all pharmacokinetic studies. The development and validation of robust bioanalytical methods are therefore a prerequisite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique used for this purpose due to its high sensitivity, selectivity, and speed. A validated bioanalytical method will have established parameters for accuracy, precision, linearity, range, and stability, ensuring reliable measurement of the compound's concentration in biological samples.

While the methodologies for each of these preclinical pharmacokinetic assessments are well-documented and routinely applied in pharmaceutical research, specific experimental data for n-(2-Chlorophenyl)-2-fluorobenzamide are not available in the public domain. Consequently, a detailed analysis of its preclinical pharmacokinetic properties cannot be provided at this time.

Advanced Analytical Method Development and Validation

Chromatographic Method Development

Chromatographic techniques are central to the analytical toolkit for n-(2-Chlorophenyl)-2-fluorobenzamide, enabling its separation from impurities and accurate quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main compound from any starting materials, byproducts, or degradation products.

Method development would involve a systematic evaluation of stationary phases (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer), and detector wavelengths (typically in the UV range where the analyte exhibits maximum absorbance). The goal is to achieve a separation with good resolution, symmetric peak shapes, and a reasonable run time.

For quantification, a calibration curve is constructed by analyzing a series of known concentrations of a reference standard of this compound. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from this curve. The method must be validated to demonstrate its linearity, accuracy, precision, and specificity.

A representative, though not universally applicable, set of HPLC conditions could be:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

While HPLC is suitable for the analysis of the non-volatile this compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile byproducts that may be present from the synthesis process. These could include residual solvents or unreacted volatile starting materials.

A GC method would typically employ a capillary column with a suitable stationary phase to separate the volatile components based on their boiling points and polarities. A Flame Ionization Detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. Headspace GC can be a particularly useful technique for analyzing residual solvents without injecting the non-volatile active compound onto the GC column.

Spectroscopic Methods for Quantitative Analysis

While chromatography is the gold standard for separation and quantification, spectroscopic methods can also be employed for quantitative analysis, particularly for in-process controls or as a complementary technique.

Quantitative analysis by UV-Vis spectroscopy can be a rapid method for determining the concentration of this compound in a pure solution. This involves measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) and using the Beer-Lambert law to calculate the concentration, provided a reference standard and its absorptivity are available.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), can also be used. This technique offers the advantage of not requiring an identical reference standard for the analyte, instead using an internal standard of known concentration. The concentration of this compound can be determined by comparing the integral of a specific resonance of the analyte with that of the internal standard.

Impurity Profiling and Degradation Product Analysis

A critical aspect of analytical method development is the ability to detect and identify potential impurities and degradation products. Impurity profiling involves the identification and quantification of all substances present in the this compound sample.

Forced degradation studies are intentionally conducted to produce degradation products. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then separated and characterized, often using a combination of HPLC with mass spectrometry (LC-MS) to obtain molecular weight and fragmentation information, which aids in structure elucidation.

The developed HPLC method must be capable of separating these degradation products from the parent compound and from each other. This ensures that the stability of this compound can be accurately assessed.

Validation Protocols (ICH Guidelines Adherence)

All analytical methods developed for the analysis of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose. The validation protocol would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The results of this validation are documented to provide evidence that the analytical method is reliable and suitable for its intended use in the analysis of this compound.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid in silico design and screening of novel chemical entities. intimal.edu.my For a compound such as n-(2-Chlorophenyl)-2-fluorobenzamide , these computational tools offer a powerful approach to explore a vast chemical space and predict the biological activities of its derivatives.

Furthermore, machine learning algorithms, particularly deep learning models, can be trained to recognize the structural features that are critical for a compound's interaction with a specific biological target. intimal.edu.my This allows for the generative design of novel analogs of This compound with enhanced potency and selectivity. For instance, an inverted virtual screening protocol, which evaluates a molecule against a panel of common biological targets, can be used to predict the most likely protein interactions for new benzamide (B126) derivatives. mdpi.com

Table 1: Application of AI/ML in the Design of this compound Analogs

| AI/ML Application | Description | Potential Impact on Research |

| ADMET Prediction | Algorithms trained on existing drug data predict the pharmacokinetic and toxicity profiles of new analogs. mdpi.comnih.govnih.gov | Prioritization of synthetic efforts towards compounds with better drug-like properties. |

| Virtual Screening | High-throughput docking of virtual libraries of analogs against specific protein targets. mdpi.com | Rapid identification of potential lead compounds with high binding affinities. |

| Generative Design | Deep learning models generate novel molecular structures with desired properties. | Exploration of novel chemical space and design of compounds with optimized activity. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Elucidation of key structural motifs for potency and selectivity. |

Exploration of Multi-Target Ligand Design Strategies

The traditional "one-molecule, one-target" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases. nih.gov This has led to a growing interest in the design of multi-target-directed ligands (MTDLs), single molecules capable of modulating multiple biological targets simultaneously. nih.govnih.gov The scaffold of This compound presents a promising starting point for the development of such MTDLs.

The rationale behind MTDL design is to achieve a synergistic therapeutic effect, enhanced efficacy, and a reduced likelihood of drug resistance. For instance, in the context of neurodegenerative diseases, a single compound that can inhibit both monoamine oxidase-B (MAO-B) and another relevant enzyme could offer a more comprehensive treatment approach. nih.gov Similarly, in cancer therapy, targeting multiple signaling pathways with a single agent can be more effective than combination therapies. nih.gov

The design of MTDLs based on the This compound scaffold would involve the strategic incorporation of pharmacophoric features known to interact with different targets. This can be achieved through molecular hybridization, where distinct pharmacophores are combined into a single molecule. In silico tools, such as molecular docking and dynamics simulations, are invaluable in predicting how these hybrid molecules will interact with their intended targets. nih.govnih.gov

Table 2: Potential Multi-Target Strategies for this compound Analogs

| Disease Area | Potential Target Combination | Rationale |

| Neurodegenerative Diseases | MAO-B and Acetylcholinesterase (AChE) | Synergistic effect on neurotransmitter levels. nih.gov |

| Cancer | Topoisomerase II and Tubulin | Dual mechanism of action to induce cancer cell apoptosis and inhibit proliferation. nih.gov |

| Infectious Diseases | Bacterial DNA gyrase and Dihydrofolate reductase | Combination of antibacterial mechanisms to combat resistance. |

| Inflammatory Diseases | Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) | Broader anti-inflammatory effect by inhibiting two key pathways. |

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of complex analogs of This compound is crucial for exploring structure-activity relationships and developing MTDLs. Advances in synthetic organic chemistry are providing new tools and strategies to access a wider range of chemical diversity.

One area of active research is the development of more efficient and versatile methods for the formation of the amide bond, which is central to the benzamide scaffold. nih.gov Furthermore, novel cross-coupling reactions are enabling the introduction of a diverse array of substituents onto the aromatic rings of the molecule, allowing for fine-tuning of its electronic and steric properties.

The synthesis of complex heterocyclic systems fused to the benzamide core is another promising direction. For example, the incorporation of moieties like 1,2,3-triazoles can lead to compounds with novel biological activities. mdpi.com The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing such triazole rings. mdpi.com

Table 3: Novel Synthetic Approaches for this compound Analogs

| Synthetic Methodology | Description | Application in Analog Synthesis |

| Flow Chemistry | Continuous reaction processes in microreactors. researchgate.net | Rapid synthesis and optimization of a library of analogs. |

| Click Chemistry | High-yield, stereospecific reactions, such as the Huisgen cycloaddition. mdpi.com | Efficient synthesis of triazole-containing derivatives. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Introduction of diverse substituents without the need for pre-functionalized starting materials. |

| Photoredox Catalysis | Use of light to drive chemical reactions. | Access to novel reaction pathways for the synthesis of complex structures. |

Q & A

Q. What role does fluorine play in modulating the compound’s metabolic stability?

- Methodology :

- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor). Fluorine’s inductive effects reduce oxidative metabolism at adjacent positions.

- Compare with deuterated analogs to isolate isotope effects. LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.